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molecular formula C9H11FO B1342436 1-(3-Fluorophenyl)propan-1-OL CAS No. 701-38-2

1-(3-Fluorophenyl)propan-1-OL

Cat. No. B1342436
M. Wt: 154.18 g/mol
InChI Key: UINJQZXICQEKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212144B2

Procedure details

Anhydrous CH2Cl2 (10 mL) was cooled to −78° C., and anhydrous DMSO (0.546 g, 7.00 mmol) was added, followed, dropwise, by oxalyl chloride (0.380 g, 3.00 mmol). Once gas evolution ceased, compound 40 (0.308 g, 2 mmol) was added dropwise and the resulting milky solution was stirred for 15 min. Et3N (1.17 mL, 8.4 mmol) was added slowly and the mixture was stirred for 15 min at −78° C. and then warmed to room temperature and stirred for 1 h. The yellow mixture was diluted with H2O (30 mL) and the layers were separated. The aqueous layer was extracted with CH2Cl2 (2×15 mL), and the organic layers were washed with H2O and sat. aq. NaCl (15 mL each). The solution was dried over anhydrous sodium sulfate, concentrated, and the resulting residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 10% EtOAc in hexanes to yield the title aldehyde as a colorless volatile oil (0.220 g, 72%). 1H-NMR (500 MHz; CDCl3): δ 9.82 (s, 1 H), 7.27-7.23 (m, 1 H), 6.97 (d, J=7.6 Hz, 1 H), 6.92-6.89 (m, 2 H), 2.96 (t, J=7.5 Hz, 2 H), 2.81-2.78 (m, 2 H).
Name
Quantity
0.546 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.308 g
Type
reactant
Reaction Step Three
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)[C:6](Cl)=[O:7].[F:11][C:12]1[CH:13]=[C:14]([CH:18](O)[CH2:19]C)[CH:15]=[CH:16][CH:17]=1.CCN(CC)CC>O.C(Cl)Cl>[F:11][C:12]1[CH:13]=[C:14]([CH:18]([CH3:19])[CH:6]=[O:7])[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.546 g
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.308 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(CC)O
Step Four
Name
Quantity
1.17 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting milky solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min at −78° C.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×15 mL)
WASH
Type
WASH
Details
the organic layers were washed with H2O and sat. aq. NaCl (15 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with a gradient of hexanes to 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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